(5-Bromofuran-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
CAS No.: 2034421-19-5
VCID: VC6770265
Molecular Formula: C14H14BrNO4S2
Molecular Weight: 404.29
* For research use only. Not for human or veterinary use.

Description |
The compound (5-Bromofuran-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule featuring a furan ring, a thiazepane ring, and a thiophene moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to the diverse functionalities present in its structure. SynthesisThe synthesis of such a compound typically involves multiple steps, including the formation of the thiazepane ring, the introduction of the thiophene moiety, and the incorporation of the furan ring. Specific conditions such as controlled temperature and pH are crucial to optimize yields. Analytical techniques like NMR spectroscopy and mass spectrometry are essential for confirming the structure of the synthesized compound. Biological ActivitiesCompounds with similar structures often exhibit a range of biological activities, including antimicrobial and anticancer properties. The presence of a bromine atom can enhance lipophilicity, potentially influencing bioavailability. The indole and furan moieties in related compounds have been shown to interact with biological targets such as receptors or enzymes, suggesting potential applications in drug discovery . Research FindingsWhile specific research findings on (5-Bromofuran-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone are not available, compounds with similar structures have demonstrated promising activities:
Data TablesGiven the lack of specific data on (5-Bromofuran-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, we can consider the properties of related compounds for comparison:
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 2034421-19-5 | ||||||||||||
Product Name | (5-Bromofuran-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone | ||||||||||||
Molecular Formula | C14H14BrNO4S2 | ||||||||||||
Molecular Weight | 404.29 | ||||||||||||
IUPAC Name | (5-bromofuran-2-yl)-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | ||||||||||||
Standard InChI | InChI=1S/C14H14BrNO4S2/c15-13-4-3-10(20-13)14(17)16-6-5-12(11-2-1-8-21-11)22(18,19)9-7-16/h1-4,8,12H,5-7,9H2 | ||||||||||||
Standard InChIKey | MIMDEVYOIQZJFR-UHFFFAOYSA-N | ||||||||||||
SMILES | C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC=C(O3)Br | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 119104288 | ||||||||||||
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume